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  • Product: 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide
  • CAS: 327093-05-0

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Protocols & Analytical Methods

Method

Synthesis of 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide experimental protocol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide (CAS: 327093-05-0)[1] Introduction and Mechanistic Strategy The comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide (CAS: 327093-05-0)[1]

Introduction and Mechanistic Strategy

The compound 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide is a highly stable, off-white to light yellow crystalline solid utilized extensively as a critical intermediate in pharmaceutical synthesis and agrochemical research[1][2]. Its structural motif—a benzenesulfonamide core flanked by an aniline derivative and a trifluoromethyl group—is a privileged scaffold in medicinal chemistry, often found in kinase inhibitors and COX-2 selective NSAIDs.

The synthesis of this molecule relies on a robust, two-phase protocol:

  • Sulfonamidation (Nucleophilic Acyl Substitution): The primary amine of 3-(trifluoromethyl)aniline acts as a nucleophile, attacking the electrophilic sulfur of 3-nitrobenzenesulfonyl chloride. The reaction is driven to completion by employing a non-nucleophilic base (pyridine) to scavenge the hydrochloric acid byproduct, preventing the protonation of the aniline reactant[3].

  • Chemoselective Nitro Reduction: The intermediate nitro group is reduced to a primary amine. While traditional Béchamp reduction (iron powder/acetic acid) is viable[4], catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred for its clean reaction profile, high yield, and ease of purification. The reaction conditions are optimized to prevent the hydrogenolysis of the stable C-F bonds.

Synthetic Workflow Visualization

SynthesisWorkflow Start Reactants: 3-Nitrobenzenesulfonyl chloride + 3-(Trifluoromethyl)aniline Step1 Step 1: Sulfonamidation (Pyridine, DCM, 0°C to RT) Start->Step1 Intermediate Intermediate: 3-Nitro-N-(3-trifluoromethyl-phenyl) -benzenesulfonamide Step1->Intermediate Nucleophilic Acyl Substitution Step2 Step 2: Nitro Reduction (H2 gas, 10% Pd/C, MeOH, RT) Intermediate->Step2 Crude Crude Target: 3-Amino-N-(3-trifluoromethyl-phenyl) -benzenesulfonamide Step2->Crude Catalytic Hydrogenation Purification Purification: Celite Filtration & Recrystallization Crude->Purification Final Pure Product (CAS: 327093-05-0) Yield: >85%, Purity: >98% Purification->Final Crystallization (EtOH/H2O)

Figure 1: Synthetic workflow for 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide.

Materials and Reagents

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
3-(Trifluoromethyl)aniline Nucleophile161.131.0 eq1.61 g
3-Nitrobenzenesulfonyl chloride Electrophile221.621.05 eq2.33 g
Pyridine Acid Scavenger / Base79.101.2 eq0.95 g (0.97 mL)
Dichloromethane (DCM) Solvent (Step 1)84.93N/A20 mL
10% Palladium on Carbon (Pd/C) Hydrogenation CatalystN/A0.1 eq (wt%)0.16 g
Hydrogen Gas ( H2​ ) Reducing Agent2.02Excess1 atm (Balloon)
Methanol (MeOH) Solvent (Step 2)32.04N/A30 mL

Step-by-Step Experimental Protocol

Phase 1: Synthesis of the Nitro Intermediate

Objective: Form the sulfonamide linkage while suppressing side reactions.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(trifluoromethyl)aniline (1.61 g, 10 mmol) and anhydrous DCM (15 mL).

  • Base Addition: Add pyridine (0.97 mL, 12 mmol) to the solution.

    • Causality: Pyridine is chosen over stronger bases to prevent premature degradation of the sulfonyl chloride. It effectively neutralizes the HCl byproduct, ensuring the aniline remains in its active, unprotonated nucleophilic state[3].

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C.

    • Causality: The sulfonamidation reaction is highly exothermic. Maintaining a low temperature prevents the thermal hydrolysis of the sulfonyl chloride by trace ambient moisture and minimizes the formation of di-sulfonylated impurities[3][5].

  • Electrophile Addition: Dissolve 3-nitrobenzenesulfonyl chloride (2.33 g, 10.5 mmol) in 5 mL of DCM. Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor reaction completion via TLC (Eluent: Hexane/Ethyl Acetate 3:1).

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 × 20 mL) to remove excess pyridine, followed by saturated aqueous NaHCO3​ (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 3-nitro-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide.

Phase 2: Catalytic Reduction to the Target Amine

Objective: Chemoselectively reduce the nitro group without cleaving the sulfonamide or C-F bonds.

  • Preparation: Dissolve the crude nitro intermediate from Phase 1 in Methanol (30 mL) in a 100 mL two-neck round-bottom flask.

    • Causality: Methanol is a polar protic solvent that readily dissolves the nitroaromatic intermediate and has a high capacity for dissolving hydrogen gas, accelerating the multiphase catalytic reaction.

  • Catalyst Loading: Flush the flask with inert Argon gas. Carefully add 10% Pd/C (0.16 g).

    • Causality: Purging with argon is a critical safety step to prevent the dry Pd/C catalyst from igniting the methanol vapors upon introduction.

  • Hydrogenation: Evacuate the flask slightly and backfill with Hydrogen gas ( H2​ ) using a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature under 1 atm of H2​ for 12 hours.

    • Causality: Mild conditions (room temperature, 1 atm) are strictly maintained. Harsher conditions (high pressure/temperature) risk the hydrogenolysis of the trifluoromethyl group or cleavage of the N-S sulfonamide bond[4].

  • Filtration: Purge the flask with Argon to remove residual hydrogen. Filter the reaction mixture through a tightly packed pad of Celite. Wash the Celite pad with additional Methanol (20 mL).

    • Causality: Celite effectively traps the pyrophoric nanoscale palladium particles, preventing them from bleeding through standard filter paper and contaminating the final product.

  • Crystallization: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from a mixture of Ethanol and Water (approx. 3:1 v/v) to yield pure 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide as an off-white to light yellow crystalline powder[1].

Analytical Characterization

Verify the integrity of the synthesized compound against the following standard parameters:

ParameterExpected ResultAnalytical Purpose
Appearance Off-white to light yellow crystalline solidVisual confirmation of purity[1][2].
Melting Point 169 – 173 °CConfirms crystal lattice integrity and absence of solvent/impurities[1][6].
Molecular Weight 316.30 g/mol Verified via LC-MS (ESI-MS: [M+H]+ at m/z 317.0)[1].
Solubility Soluble in DMSO, DMF, Acetone; sparingly in waterGuides downstream assay formulation[1][2].
1 H NMR (DMSO- d6​ ) Broad singlet (~5.5 ppm, 2H, −NH2​ ), Singlet (~10.5 ppm, 1H, −SO2​NH− ), Aromatic multiplet (7.0-7.8 ppm, 8H)Confirms successful nitro reduction and intact sulfonamide linkage.

Troubleshooting and Optimization

Observation / IssueMechanistic CauseCorrective Action
Formation of Di-sulfonylated Impurities Excess sulfonyl chloride reacting with the primary sulfonamide nitrogen.Ensure strict 1.0 : 1.05 stoichiometric ratio. Maintain temperature at 0°C during addition. Use a slight excess of aniline if necessary[3].
Incomplete Sulfonamidation Hydrolysis of the sulfonyl chloride by moisture, or insufficient base.Use strictly anhydrous DCM. Ensure glassware is oven-dried. Verify pyridine quality[3].
Sluggish Nitro Reduction Catalyst poisoning by trace sulfur impurities from the starting materials.Increase Pd/C loading to 15-20 wt%, or switch to a Béchamp reduction (Iron powder / NH4​Cl in EtOH/Water)[4].

References

  • Chemical Manufacturers India. "3-Amino-n-(3-trifluoromethyl-phenyl)-benzenesulfonamide Product Specifications." Chemical Manufacturers Database.[1][2][6][7] URL: [Link]

  • National Center for Biotechnology Information (PMC). (2023). "Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators." PubMed Central.[4] URL:[Link]

Sources

Application

Application Note: Isolation and Purification of 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide

Target Audience: Researchers, synthesis chemists, and drug development professionals. Introduction & Chemical Context 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide (CAS: 327093-05-0) is a highly stable, off-whi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthesis chemists, and drug development professionals.

Introduction & Chemical Context

3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide (CAS: 327093-05-0) is a highly stable, off-white to light yellow crystalline solid widely utilized as a critical intermediate in pharmaceutical synthesis and agrochemical research[1]. Structurally, it features a benzenesulfonamide core linked to a highly lipophilic 3-trifluoromethylphenyl group. This specific scaffold is highly valued in drug discovery, serving as a foundational precursor for designing selective carbonic anhydrase inhibitors and targeted kinase therapeutics[2][3].

During standard synthesis—typically via the condensation of 3-nitrobenzenesulfonyl chloride with 3-(trifluoromethyl)aniline followed by the catalytic reduction of the nitro group—the crude reaction mixture is invariably contaminated. Common impurities include unreacted starting materials, the unreduced 3-nitro intermediate, and trace metal catalysts. Achieving the analytical/reagent grade purity (≥98.0%) required for downstream applications[1] necessitates a multi-dimensional purification strategy.

Mechanistic Rationale for Purification

As a Senior Application Scientist, I approach purification not as a series of blind washes, but as a deliberate manipulation of molecular physicochemical properties. This protocol exploits the amphoteric nature of the target molecule:

  • Weak Acidity (Sulfonamide): The N-H proton of the sulfonamide is weakly acidic. The strong electron-withdrawing effect of the trifluoromethyl (-CF 3​ ) group lowers its pKa to approximately 8.0–8.5. Consequently, it can be quantitatively deprotonated using a strong aqueous base.

  • Weak Basicity (Aniline): The 3-amino group on the benzenesulfonyl ring is weakly basic (pKa ~ 4.0).

  • Orthogonal Partitioning: Unreacted 3-(trifluoromethyl)aniline lacks an acidic proton and remains highly lipophilic, allowing it to be discarded in the organic waste during basic extraction. The unreduced 3-nitro intermediate, however, shares the acidic sulfonamide proton and will co-extract with the product. Therefore, liquid-liquid extraction must be coupled with normal-phase flash chromatography to separate the product from the nitro intermediate based on the stark polarity difference introduced by the primary amine[2].

Quantitative Data & Partitioning Behavior

Table 1: Physicochemical Properties of the Target Compound
PropertyValue
Chemical Name 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide
CAS Number 327093-05-0
Molecular Formula C 13​ H 11​ F 3​ N 2​ O 2​ S
Molecular Weight 316.30 g/mol
Appearance Off-white to light yellow solid
Melting Point 169 - 173 °C
Solubility Soluble in DMSO, DMF, acetone; sparingly soluble in water
(Data sourced from authoritative chemical specifications[1])
Table 2: Impurity Profiling and Partitioning Matrix
CompoundKey Functional GroupsBehavior in 1M NaOH (Aq)Behavior on Bare Silica (Normal Phase)
Target Product Sulfonamide, Primary Amine, CF 3​ Soluble (Deprotonated Sulfonamide)High Retention (Strong H-bonding via Amine)
3-Nitro Intermediate Sulfonamide, Nitro, CF 3​ Soluble (Deprotonated Sulfonamide)Low Retention (Weak H-bonding)
3-(CF 3​ )-Aniline Primary Amine, CF 3​ Insoluble (Remains in Organic Phase)Moderate Retention

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product, Nitro-intermediate, Aniline) BaseExt 1. Basic Extraction (1M NaOH) Deprotonation of Sulfonamide Crude->BaseExt OrgWaste Organic Phase Waste (Unreacted Aniline) BaseExt->OrgWaste EtOAc Layer Acidify 2. Acidification (pH 6) & EtOAc Extraction BaseExt->Acidify Aqueous Layer Flash 3. Flash Chromatography (Hexane/EtOAc Gradient) Acidify->Flash Concentrated Extract NitroWaste Early Fractions (Nitro-intermediate) Flash->NitroWaste Non-polar Eluent Recryst 4. Recrystallization (EtOH/H2O) Flash->Recryst Polar Eluent Pure Pure Target Compound (>98% Purity) Recryst->Pure Crystalline Solid

Figure 1: Multistage purification workflow exploiting amphoteric properties and polarity differentials.

Step-by-Step Experimental Protocols

Phase 1: Differential Acid-Base Liquid-Liquid Extraction

Objective: Isolate sulfonamide-containing compounds from neutral/basic lipophilic impurities.

  • Dissolution: Dissolve 10 g of the crude reaction mixture in 100 mL of Ethyl Acetate (EtOAc).

  • Basic Extraction: Transfer to a separatory funnel and extract with 1M NaOH (3 × 50 mL).

    • Causality: The sulfonamide N-H (pKa ~8.5) is deprotonated by the strong base, converting the target product and the nitro-intermediate into highly water-soluble sodium salts. The weakly basic 3-(trifluoromethyl)aniline impurity remains entirely in the EtOAc layer.

  • Phase Separation: Collect the aqueous layers and discard the organic layer. Wash the combined aqueous phase with 30 mL of fresh EtOAc to remove any residual lipophiles.

  • Controlled Acidification: Slowly add 2M HCl to the aqueous phase under continuous stirring until the pH reaches exactly 5.5–6.0.

    • Causality: Dropping the pH to 6 reprotonates the sulfonamide, rendering the molecule neutral and lipophilic again. Crucially, avoiding a highly acidic environment (e.g., pH < 3) prevents the protonation of the aniline group (pKa ~4.0), which would inadvertently drive the product back into the aqueous phase as a hydrochloride salt.

  • Recovery Extraction: Extract the turbid aqueous mixture with fresh EtOAc (3 × 50 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The concentrated extract should show only two distinct spots (Product and Nitro-intermediate). The high R f​ spot corresponding to 3-(trifluoromethyl)aniline must be absent.

Phase 2: Normal-Phase Flash Column Chromatography

Objective: Separate the target 3-amino product from the unreduced 3-nitro intermediate[2].

  • Column Preparation: Pack a glass column with Silica Gel 60 (230–400 mesh) using a slurry method in 100% Hexane[2].

  • Sample Loading: Dry-load the concentrated extract from Phase 1 onto a small amount of silica gel and apply it evenly to the top of the column.

  • Gradient Elution: Elute using a step gradient of Hexane to Ethyl Acetate (0% to 40% EtOAc)[2].

    • Causality: The 3-nitro intermediate lacks hydrogen-bond donating capability on the substituted ring, making it significantly less polar. It will elute early in the gradient (approx. 15-20% EtOAc). The target compound features a primary aniline group (-NH 2​ ), which acts as a strong hydrogen-bond donor and acceptor, interacting heavily with the silanol groups of the stationary phase. It will elute later (approx. 30-40% EtOAc).

  • Fraction Collection: Monitor fractions via TLC (UV 254 nm). Pool fractions containing the pure lower-R f​ spot and concentrate under vacuum.

Validation Checkpoint: LC-MS analysis of the pooled fractions should yield a dominant peak with m/z 317.0 [M+H] + (Exact Mass: 316.30 g/mol )[1].

Phase 3: Crystallization Polish

Objective: Achieve ≥98.0% analytical/reagent grade purity and define the solid-state form[1][3].

  • Dissolution: Dissolve the pooled, concentrated product from Phase 2 in a minimum volume of boiling Ethanol.

  • Anti-Solvent Addition: Remove from heat and add warm deionized water dropwise until the solution becomes faintly turbid.

    • Causality: Water acts as an anti-solvent. The trifluoromethyl group severely limits the compound's aqueous solubility[1], forcing the supersaturated solution to rapidly nucleate.

  • Cooling: Allow the mixture to cool slowly to room temperature over 2 hours, then transfer to an ice bath (4 °C) for 1 hour to maximize crystalline yield.

  • Filtration & Drying: Filter the off-white to light yellow crystals under vacuum. Wash with ice-cold 10% EtOH/Water. Dry in a vacuum oven at 45 °C for 12 hours.

Validation Checkpoint: Determine the melting point. A sharp melting point between 169 - 173 °C confirms high purity and successful isolation[1].

References

  • Title: 3-Amino-n-(3-trifluoromethyl-phenyl)
  • Source: mdpi.
  • Source: nih.

Sources

Method

Application Notes and Protocols: In Vitro Kinase Assay for 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide

Introduction: Elucidating Kinase Inhibition Profiles in Drug Discovery Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets in drug discovery, pa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Elucidating Kinase Inhibition Profiles in Drug Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets in drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors requires robust and reliable methods to quantify their potency and selectivity. An in vitro kinase assay is a fundamental tool used to measure the activity of a kinase and assess the inhibitory effects of test compounds.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing an in vitro kinase assay to characterize the inhibitory potential of a novel compound, using 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide as a case study. While limited specific data exists for this compound, reports indicate potent inhibitory activity against Receptor-type tyrosine-protein kinase FLT3, a key target in acute myeloid leukemia (AML), making it an excellent candidate for further investigation.[3][4][5]

This guide will focus on a luminescence-based ADP detection assay, the ADP-Glo™ Kinase Assay, due to its high sensitivity, broad applicability across different kinases, and suitability for high-throughput screening (HTS).[2][6][7] The principles and protocols outlined herein can be adapted for various kinases and inhibitor compounds.

Principle of the Luminescence-Based Kinase Assay (ADP-Glo™)

The core principle of this assay is to quantify the amount of Adenosine Diphosphate (ADP) produced during a kinase reaction.[6][8] Kinases catalyze the transfer of a phosphate group from Adenosine Triphosphate (ATP) to a substrate, generating ADP as a byproduct.[1] The ADP-Glo™ assay is a two-step process:

  • Kinase Reaction Termination and ATP Depletion: After the kinase reaction has proceeded for a set time, the ADP-Glo™ Reagent is added. This reagent terminates the enzymatic reaction and depletes any remaining unconsumed ATP.

  • ADP to ATP Conversion and Luminescence Detection: The Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to produce a light signal (luminescence) that is directly proportional to the initial amount of ADP produced, and therefore, to the kinase activity.[6][8]

In the presence of an inhibitor like 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide, kinase activity is reduced, leading to lower ADP production and a decrease in the luminescent signal.

Diagram of the ADP-Glo™ Assay Principle

ADP_Glo_Principle cluster_kinase_reaction Step 1: Kinase Reaction cluster_adp_glo Step 2: ADP-Glo™ Detection Kinase Kinase Phospho-Substrate Phospho-Substrate Kinase->Phospho-Substrate Phosphorylation Substrate Substrate Substrate->Phospho-Substrate ATP ATP ADP ADP ATP->ADP Inhibitor 3-Amino-N-(3-trifluoromethyl -phenyl)-benzenesulfonamide Inhibitor->Kinase Inhibition ADP_Glo_Reagent ADP-Glo™ Reagent ATP_new Newly Synthesized ATP ADP->ATP_new Conversion ADP_Glo_Reagent->ATP Depletes remaining ATP Kinase_Detection_Reagent Kinase Detection Reagent Kinase_Detection_Reagent->ADP Light Luminescent Signal ATP_new->Light Luciferase Luciferase Luciferase->Light

Caption: Principle of the ADP-Glo™ kinase assay.

Experimental Protocol

This protocol is a general guideline and should be optimized for the specific kinase of interest (e.g., FLT3) and the test compound.

Materials and Reagents
  • Kinase: Purified, active protein kinase (e.g., recombinant human FLT3).

  • Substrate: A suitable substrate for the kinase (e.g., a specific peptide or protein). For FLT3, peptide substrates can be designed based on known phosphorylation sites.[3]

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Test Compound: 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide, dissolved in 100% DMSO to create a stock solution.

  • Kinase Assay Buffer: Typically contains a buffer (e.g., HEPES, Tris-HCl), a divalent cation (e.g., MgCl2), and other components to ensure optimal kinase activity. A generic buffer could be 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, and 0.1 mg/ml BSA.

  • ADP-Glo™ Kinase Assay Kit (Promega): Includes ADP-Glo™ Reagent, Kinase Detection Reagent, Ultra Pure ATP, and ADP standards.

  • Microplates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.

  • Plate Reader: A luminometer capable of reading multi-well plates.

Reagent Preparation
  • Kinase Assay Buffer: Prepare a 1X working solution of the kinase assay buffer.

  • ATP Solution: Prepare a working solution of ATP in the kinase assay buffer at a concentration determined during assay optimization (typically at or near the Km value for the specific kinase).

  • Kinase Solution: Dilute the kinase stock in kinase assay buffer to the desired working concentration. Keep on ice.

  • Substrate Solution: Dissolve and dilute the substrate in the kinase assay buffer to the desired working concentration.

  • Test Compound Serial Dilutions: Perform a serial dilution of the 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide stock solution in 100% DMSO. Then, dilute these DMSO stocks into the kinase assay buffer to create the final working concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and is typically ≤1%.

  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[8][9]

Assay Procedure (384-well plate format)

The following procedure is based on the ADP-Glo™ Kinase Assay protocol, using a total reaction volume of 5 µL for the kinase reaction.[9]

  • Compound Addition: Add 1 µL of the serially diluted 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide or control (DMSO vehicle) to the appropriate wells of the 384-well plate.

  • Kinase Addition: Add 2 µL of the diluted kinase solution to each well.

  • Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the compound to interact with the kinase.

  • Reaction Initiation: Add 2 µL of a pre-mixed solution containing the substrate and ATP to each well to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[9][10]

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[9]

  • Measure Luminescence: Read the luminescence of each well using a plate luminometer.

Controls
  • No-Enzyme Control (Background): Contains all reaction components except the kinase. This is used to determine the background signal.

  • No-Inhibitor Control (Maximum Activity): Contains all reaction components, including the DMSO vehicle, but no test compound. This represents 100% kinase activity.

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup (384-well) cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Prepare_Buffer Prepare Kinase Assay Buffer Prepare_Kinase Dilute Kinase Prepare_Buffer->Prepare_Kinase Prepare_Substrate_ATP Prepare Substrate & ATP Solution Prepare_Buffer->Prepare_Substrate_ATP Prepare_Compound Serially Dilute Test Compound Prepare_Buffer->Prepare_Compound Add_Kinase Add 2 µL Kinase Prepare_Kinase->Add_Kinase Initiate_Reaction Add 2 µL Substrate/ATP (Initiate Reaction) Prepare_Substrate_ATP->Initiate_Reaction Add_Compound Add 1 µL Compound/ Vehicle Control Prepare_Compound->Add_Compound Add_Compound->Add_Kinase Pre_Incubate Pre-incubate (10-15 min) Add_Kinase->Pre_Incubate Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate (e.g., 60 min at 30°C) Initiate_Reaction->Incubate_Reaction Stop_Reaction Add 5 µL ADP-Glo™ Reagent (Stop) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate (40 min) Stop_Reaction->Incubate_Stop Add_Detection Add 10 µL Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Detection Incubate (30-60 min) Add_Detection->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: In vitro kinase assay experimental workflow.

Data Analysis and Interpretation

The raw luminescence data is processed to determine the inhibitory potency of 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide, typically expressed as the half-maximal inhibitory concentration (IC50).

Calculation of Percent Inhibition

The percent inhibition for each compound concentration is calculated using the following formula:

% Inhibition = 100 x [1 - (Signalinhibitor - Signalbackground) / (Signalmax activity - Signalbackground)]

Where:

  • Signalinhibitor is the luminescence from wells with the test compound.

  • Signalbackground is the luminescence from the no-enzyme control wells.

  • Signalmax activity is the luminescence from the no-inhibitor (vehicle) control wells.

IC50 Determination

The calculated percent inhibition values are plotted against the logarithm of the inhibitor concentrations. A sigmoidal dose-response curve is then fitted to the data using a non-linear regression model (e.g., four-parameter logistic fit).[11][12] The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the kinase activity.[11]

ParameterDescription
Top The maximum percent inhibition (should be close to 100%).
Bottom The minimum percent inhibition (should be close to 0%).
HillSlope The steepness of the curve. For classical enzyme inhibition, this is often close to 1.0.
IC50 The concentration of inhibitor that gives a response halfway between the top and bottom of the curve.

Assay Optimization and Validation

For any new kinase-inhibitor pair, it is crucial to optimize and validate the assay conditions to ensure robust and reproducible results.

ParameterOptimization GoalRationale
Enzyme Concentration Determine the lowest enzyme concentration that gives a robust signal-to-background ratio.Conserves enzyme and ensures the reaction is in the linear range with respect to enzyme concentration.
ATP Concentration Typically set at or near the Michaelis-Menten constant (Km) for ATP.This provides a good balance for detecting competitive inhibitors. High ATP concentrations can make it difficult to detect ATP-competitive inhibitors.
Substrate Concentration Set at or near the Km for the substrate.Ensures the reaction rate is sensitive to changes in enzyme activity.
Incubation Time Determine a time point where product formation is still in the linear phase (typically <20% substrate conversion).Ensures that the measured activity is the initial reaction velocity and is not limited by substrate depletion or product inhibition.
DMSO Tolerance Determine the highest concentration of DMSO that does not significantly affect kinase activity.Ensures that the solvent for the test compound does not interfere with the assay.
Z'-factor Calculate the Z'-factor to assess the quality and robustness of the assay for HTS. A Z' > 0.5 is considered excellent.The Z'-factor is a statistical measure of the separation between the positive and negative controls, indicating the assay's suitability for screening.

Conclusion

This application note provides a detailed framework for establishing a robust in vitro kinase assay to characterize the inhibitory activity of 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide. By employing a sensitive and reliable method such as the ADP-Glo™ assay and carefully optimizing experimental conditions, researchers can accurately determine the potency (IC50) of this and other novel compounds. This information is critical for lead optimization, understanding structure-activity relationships, and advancing promising candidates in the drug discovery pipeline. Given the reported activity against FLT3, this protocol provides a solid foundation for further investigating the therapeutic potential of 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide.

References

  • Kinase assays. BMG LABTECH. [Link]

  • QS S Assist KINASE_ADP-GloTM Kit. Kinase Logistics Europe. [Link]

  • Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]

  • High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. PMC - NIH. [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. [Link]

  • What Is the Best Kinase Assay?. BellBrook Labs. [Link]

  • Calculated IC50 values for Tyrosine Kinase Inhibitors. ResearchGate. [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. SciSpace. [Link]

  • Receptor-type tyrosine-protein kinase FLT3. Olink. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • IC50. Grokipedia. [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • IC50 to Ki Converter Tool. Health Sciences Library System. [Link]

  • FLT3 Mutation Assay. Invivoscribe. [Link]

  • FLT3 (ITD) Cellular Phosphorylation Assay Service. Reaction Biology. [Link]

  • In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. Spandidos Publications. [Link]

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Application

Application Notes and Protocols for the Solubilization of 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide in Cell Culture

Authored by: Gemini, Senior Application Scientist Introduction: Unlocking the Potential of a Novel Benzenesulfonamide 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide (CAS No: 327093-05-0) is a sulfonamide-based o...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Novel Benzenesulfonamide

3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide (CAS No: 327093-05-0) is a sulfonamide-based organic compound of interest in pharmaceutical and life sciences research.[1][2] Structurally, it belongs to a class of compounds, benzenesulfonamides, known to be effective in the treatment of proliferative diseases like cancer.[3] The inclusion of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability and potentially increase binding affinity to biological targets.[4][5]

The biological activity of related compounds suggests a potential for cytotoxicity against various cancer cell lines, making accurate and reproducible in vitro testing critical.[6][7] However, like many small organic molecules, this compound is sparingly soluble in aqueous solutions, presenting a significant challenge for its application in cell-based assays.[2] Improper solubilization can lead to compound precipitation, inaccurate concentration assessment, and ultimately, unreliable experimental results.

This guide provides a comprehensive, field-proven protocol for the effective dissolution and application of 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide for cell culture experiments. We will move beyond a simple list of steps to explain the causality behind our procedural choices, ensuring a robust and reproducible methodology.

Compound Properties and Key Considerations

A thorough understanding of the compound's physicochemical properties is the foundation for a successful dissolution protocol.

PropertyValue / DescriptionSource
Chemical Name 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide[1]
Synonyms 3-amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide[2]
CAS Number 327093-05-0[1][2]
Molecular Formula C13H11F3N2O2S[1][2]
Molecular Weight 316.30 g/mol [2]
Appearance Off-white to light yellow crystalline powder[2]
Solubility Soluble in DMSO, DMF, acetone; sparingly soluble in water.[2][8]
Stability Stable solid with a shelf life of up to 24 months in recommended storage conditions.[2]

Expert Insight: The compound's poor aqueous solubility is the primary hurdle. Therefore, the strategy is to first dissolve it in a biocompatible organic solvent to create a high-concentration stock solution, which can then be diluted to a final working concentration in the aqueous cell culture medium. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power for a wide range of organic compounds and its general acceptance in cell culture applications at low concentrations.[9]

Safety and Handling Precautions

Before handling the compound, it is crucial to review the Safety Data Sheet (SDS).

  • Hazard Classification: This compound is classified as Acute Toxicity 4 (oral, dermal, inhalation), Skin Irritant 2, and Eye Irritant 2A.[1]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling the solid compound and its solutions.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.

Experimental Protocol: From Powder to Cell Treatment

This protocol is divided into two main stages: the preparation of a concentrated stock solution and the subsequent dilution to working concentrations for cell treatment.

Part A: Preparation of a 10 mM Concentrated Stock Solution in DMSO

The objective here is to create a stable, high-concentration stock that can be easily pipetted and diluted for various experiments, minimizing the need to repeatedly weigh the solid powder. A 10 mM concentration is a standard starting point for many small molecules in drug discovery.[10]

Materials:

  • 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide (solid powder)

  • High-purity, anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional, water bath)

Step-by-Step Methodology:

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the compound's molecular weight (316.30 g/mol ).

    • Formula: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL × 10 mM × 316.30 g/mol / 1000 = 3.163 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it into a sterile tube or vial.

    • Causality: Using a sterile vessel prevents contamination of the stock solution, which is critical for long-term storage and use in sterile cell culture.[11]

  • Add Solvent: Add the calculated volume of high-purity DMSO to the vessel containing the compound powder.

    • Causality: Anhydrous DMSO is preferred as it minimizes the introduction of water, which could promote hydrolysis or degradation of the compound over time.

  • Promote Dissolution: Tightly cap the vessel and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.[12]

    • Expert Insight: If the compound does not readily dissolve, sonication in a room temperature water bath for 5-10 minutes can be effective.[12] Gentle warming (e.g., to 37°C) can also aid dissolution, but should be used with caution as excessive heat may degrade the compound.[12] Visually inspect the solution against a light source to ensure no particulates remain.

  • Storage and Aliquoting: Once fully dissolved, divide the stock solution into smaller, single-use aliquots in sterile tubes. Store these aliquots at -20°C or -80°C for long-term stability.

    • Causality: Aliquoting is a critical step to prevent degradation that can be caused by repeated freeze-thaw cycles.[12] This practice ensures the integrity and consistent concentration of the compound for future experiments.

Part B: Preparation of Working Solutions in Cell Culture Medium

This stage involves diluting the concentrated DMSO stock into your complete cell culture medium to achieve the final desired concentrations for treating your cells.

Key Principle: Minimizing Solvent Toxicity DMSO can be toxic to cells at higher concentrations. For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5%, with a target of ≤0.1% being ideal to minimize any confounding effects of the solvent on cell physiology.[12] Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO (in medium) as your highest compound concentration, but without the compound itself.

Step-by-Step Methodology:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature. Mix gently by vortexing before use.

  • Perform Serial Dilutions: Prepare your working solutions by diluting the stock solution directly into pre-warmed complete cell culture medium. It is best to perform an intermediate dilution step to ensure accuracy and avoid precipitation.

    • Causality: Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to "crash out" or precipitate due to the sudden solvent change.[13] A two-step dilution can mitigate this.

Example Dilution Scheme (for a final volume of 1 mL per well):

Desired Final Concentration (µM)DMSO Stock (10 mM) Volume (µL)Intermediate Dilution (if needed)Final Volume in Well (µL)Final DMSO Concentration (%)
100 10 µLAdd 10 µL of stock to 990 µL media10000.1%
50 5 µLAdd 5 µL of stock to 995 µL media10000.05%
10 1 µLAdd 1 µL of stock to 999 µL media10000.01%
1 0.1 µLPrepare a 1:10 intermediate dilution (10 µL stock + 90 µL media), then add 10 µL of this dilution to 990 µL media in the well.10000.01%
  • Mix and Apply to Cells: After adding the diluted compound to the medium, mix gently by pipetting up and down. Immediately replace the existing medium in your cell culture plates with the medium containing the compound or vehicle control.

  • Incubate: Return the plates to the incubator and proceed with your experimental timeline (e.g., 24, 48, or 72-hour incubation for a cytotoxicity assay).[4]

Workflow Visualization

The following diagram illustrates the complete workflow from receiving the solid compound to its application in a cell culture experiment.

Dissolution_Workflow cluster_prep Part A: Stock Solution Preparation cluster_culture Part B: Cell Culture Application weigh 1. Weigh Solid Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve stock 4. 10 mM Stock Solution dissolve->stock aliquot 5. Aliquot into Single-Use Tubes stock->aliquot store 6. Store at -20°C / -80°C aliquot->store thaw 7. Thaw Stock Aliquot store->thaw For each experiment dilute 8. Dilute in Culture Medium (Prepare Working Solution) thaw->dilute treat 9. Add to Cells (Including Vehicle Control) dilute->treat incubate 10. Incubate & Analyze treat->incubate

Sources

Method

Application Note: Preparation and Stability Optimization of 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide Stock Solutions

Executive Summary & Chemical Profile This application note provides a comprehensive, self-validating protocol for the preparation, handling, and long-term storage of 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

This application note provides a comprehensive, self-validating protocol for the preparation, handling, and long-term storage of 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide stock solutions. Designed for researchers in drug development and agrochemical synthesis, this guide emphasizes the mechanistic rationale behind solvent selection and environmental controls to prevent compound degradation.

Table 1: Chemical and Physical Properties

Parameter Specification
Chemical Name 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide
CAS Number 327093-05-0
Molecular Formula C₁₃H₁₁F₃N₂O₂S
Molecular Weight 316.30 g/mol
Appearance Off-white to light yellow crystalline solid

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in water |

Mechanistic Rationale for Solvent and Storage Selection

Expertise in compound management requires understanding why specific handling procedures are necessary, rather than simply following a recipe.

Solvent Selection (DMSO): Dimethyl sulfoxide (DMSO) is the industry standard for this compound because its amphiphilic nature effectively solubilizes both the highly hydrophobic trifluoromethyl-phenyl group and the polar sulfonamide linkage. However, DMSO introduces specific stability risks that must be mitigated.

The Threat of Hygroscopicity & Precipitation: DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture. The introduction of water into a DMSO stock solution significantly depresses its freezing point and alters the solvation shell around lipophilic molecules[1]. This forces the compound into a metastable, supersaturated state. When subjected to repeated freeze-thaw cycles, the kinetic energy fluctuations cause the compound to irreversibly precipitate out of solution[1][2].

Chemical Degradation Pathways:

  • Oxidation: The primary amine (aniline derivative) is susceptible to oxidation when exposed to light and atmospheric oxygen over prolonged periods.

  • Hydrolysis: If moisture is allowed to ingress into the stock solution, the sulfonamide linkage can undergo slow hydrolysis, cleaving the molecule into inactive byproducts[3].

Stability Intact Intact Stock Solution (in Anhydrous DMSO) Oxidation Oxidation of Amine (Loss of efficacy) Intact->Oxidation Light / O2 Exposure Hydrolysis Sulfonamide Hydrolysis (Cleavage of molecule) Intact->Hydrolysis Moisture (H2O) Ingress Precipitation Kinetic Precipitation (Loss of soluble concentration) Intact->Precipitation Repeated Freeze-Thaw

Primary degradation and instability pathways for sulfonamide stock solutions in DMSO.

Step-by-Step Protocol: Stock Solution Preparation

Volumetric Calculations

To ensure accuracy, use a high-precision analytical balance (minimum 0.01 mg readability).

Table 2: Mass Required for 1.0 mL of DMSO Stock Solution

Target Concentration Volume of DMSO Mass of Compound Required
1 mM 1.0 mL 0.32 mg
5 mM 1.0 mL 1.58 mg
10 mM 1.0 mL 3.16 mg
20 mM 1.0 mL 6.33 mg
50 mM 1.0 mL 15.82 mg

(Calculated using MW = 316.30 g/mol )

Preparation Workflow
  • Equilibration: Remove the solid compound from storage and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. Rationale: Prevents atmospheric condensation on the cold powder.

  • Weighing & Dissolution: Weigh the required mass into a sterile, opaque, or amber glass vial. Add the corresponding volume of Anhydrous DMSO (≥99.9% purity, water ≤0.005%). Vortex gently or sonicate in a water bath for 1–2 minutes until the solution is completely clear.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas into the headspace of the vial for 5–10 seconds. Rationale: Displaces oxygen and atmospheric moisture, preventing primary amine oxidation and sulfonamide hydrolysis.

  • Aliquoting: Immediately divide the master stock into small, single-use aliquots (e.g., 50 µL or 100 µL) in tightly sealed amber microcentrifuge tubes. Rationale: Completely eliminates the need for freeze-thaw cycling, which is the primary cause of compound precipitation[2].

  • Storage: Transfer the aliquots immediately to a -20°C or -80°C freezer.

Workflow A 1. Equilibration Allow solid compound to reach room temperature in desiccator B 2. Weighing & Dissolution Weigh solid and add Anhydrous DMSO (Vortex/Sonicate until clear) A->B C 3. Inert Gas Purging Purge vial headspace with Argon or N2 (Displaces O2 and moisture) B->C D 4. Aliquoting Divide into single-use volumes (Use amber glass or opaque vials) C->D E 5. Cryogenic Storage Store immediately at -20°C or -80°C (Protected from light and moisture) D->E

Workflow for the preparation and storage of 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide.

Self-Validating Quality Control (QC) System

A robust protocol must be self-validating to ensure trustworthiness. Implement the following closed-loop QC system to verify the integrity of your stock solutions over time:

  • Baseline Establishment (t=0): Immediately after preparing the master stock, take a 1 µL aliquot and dilute it in 999 µL of HPLC-grade Acetonitrile/Water. Run an LC-MS or HPLC-UV (λmax ≈ 264 nm) to establish a baseline purity chromatogram.

  • Visual Inspection (Pre-use): Before using a thawed aliquot, inspect it against a dark background. If any micro-crystals or cloudiness are observed, the solution has suffered from kinetic precipitation due to moisture ingress and must be discarded.

  • Longitudinal Validation: For aliquots stored longer than 6 months, run a comparative HPLC-UV assay against the t=0 baseline before use. A reduction in the primary peak area or the appearance of secondary peaks (indicating hydrolysis into sulfanilic acid derivatives) invalidates the batch.

Stability Parameters & Storage Guidelines

Adhering to strict environmental controls is critical for maintaining the >98.0% purity of the compound.

Table 3: Storage Conditions and Expected Shelf-Life

State Recommended Temp Light Exposure Atmosphere Expected Shelf-Life
Solid Powder Room Temp (15-25°C) Protect from light Desiccated ≥ 24 months
DMSO Stock (Aliquoted) -20°C or -80°C Amber vial / Dark Argon/N2 purged 6 - 12 months
DMSO Stock (Working) 4°C Protect from light Ambient < 1 week

| Aqueous Dilution | 4°C or Room Temp | Protect from light | Ambient | Prepare fresh daily |

References

  • Chemical Manufacturers. "3-Amino-n-(3-trifluoromethyl-phenyl)-benzenesulfonamide". chemicalmanufacturers.in.

  • ResearchGate. "Hydrolysis of sulphonamides in aqueous solutions". researchgate.net. 3

  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO". ziath.com.1

  • ResearchGate. "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO". researchgate.net. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals scaling up the synthesis of 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals scaling up the synthesis of 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide (CAS: 327093-05-0).

The typical synthetic route involves the sulfonamidation of 3-(trifluoromethyl)aniline with 3-nitrobenzenesulfonyl chloride, followed by the catalytic reduction of the nitro group. While seemingly straightforward, this two-step sequence is prone to specific mechanistic deviations that generate stubborn impurities. This guide provides causal analysis, quantitative tracking, and self-validating protocols to ensure high-purity yields.

Workflow & Impurity Pathways

G SM1 3-Nitrobenzenesulfonyl Chloride Cond1 Step 1: Sulfonamidation (Base, Solvent) SM1->Cond1 SM2 3-(Trifluoromethyl)aniline SM2->Cond1 Int 3-Nitro-N-(3-trifluoromethylphenyl) benzenesulfonamide Cond1->Int Desired Pathway Imp1 Bis-sulfonylation Impurity Cond1->Imp1 Excess SM1 / Strong Base Imp2 3-Nitrobenzenesulfonic Acid (Hydrolysis) Cond1->Imp2 Moisture / Poor Storage Cond2 Step 2: Nitro Reduction (Pd/C, H2) Int->Cond2 Prod 3-Amino-N-(3-trifluoromethylphenyl) benzenesulfonamide Cond2->Prod Desired Pathway Imp3 Azo/Azoxy/Hydroxylamine Dimers Cond2->Imp3 Basic Cond. / Low H2 Pressure

Synthetic workflow of 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide and impurity origins.

Section 1: Troubleshooting FAQs & Causality Analysis

Q1: We are observing a significant high-molecular-weight impurity during the first step. What is it, and how do we prevent it? A1: You are likely observing the bis-sulfonylation impurity (N,N-bis(3-nitrobenzenesulfonyl)-3-(trifluoromethyl)aniline).

  • Causality: The sulfonamide N-H proton in your intermediate product is highly acidic (pKa ~8.5) due to the electron-withdrawing nature of both the sulfonyl group and the trifluoromethylphenyl ring. In the presence of a strong base (like triethylamine) and excess 3-nitrobenzenesulfonyl chloride, this proton is easily abstracted, allowing a second equivalent of the sulfonyl chloride to react at the nitrogen center .

  • Prevention: Strictly control the molar ratio of 3-nitrobenzenesulfonyl chloride to 3-(trifluoromethyl)aniline to exactly 1.0 : 1.05. Alternatively, use a weaker base such as pyridine, or employ a biphasic Schotten-Baumann condition (e.g., aqueous Na₂CO₃ / DCM) which limits the solubility of the deprotonated sulfonamide in the organic phase, preventing the second electrophilic attack.

Q2: During the catalytic hydrogenation (Step 2), our LC-MS shows a persistent yellow impurity with a mass around ~660 Da. Why is the reduction failing? A2: This is an azoxy or azo dimer impurity .

  • Causality: The reduction of a nitro group to an amine requires three equivalents of hydrogen and proceeds via nitroso (-NO) and hydroxylamine (-NHOH) intermediates. If the reaction is conducted under neutral to basic conditions, or if hydrogen mass transfer is poor, the highly reactive nitroso intermediate can undergo a nucleophilic attack by the hydroxylamine intermediate. This condensation rapidly forms an azoxy dimer, which can be further reduced to an azo dimer .

  • Prevention: Add a catalytic amount of acetic acid or HCl to the hydrogenation mixture. Acidic conditions protonate the hydroxylamine, neutralizing its nucleophilicity and preventing it from attacking the nitroso intermediate. Furthermore, ensure high agitation rates (>800 rpm) and adequate hydrogen pressure (e.g., 40-50 psi) to drive the reduction faster than the bimolecular condensation rate.

Q3: The yield of Step 1 is low, and we see a large peak corresponding to 3-nitrobenzenesulfonic acid. How do we mitigate this? A3: This is a hydrolysis impurity .

  • Causality: Sulfonyl chlorides are highly electrophilic and moisture-sensitive. If your solvents are not strictly anhydrous, or if the 3-nitrobenzenesulfonyl chloride has degraded during storage, water will outcompete the aniline for the electrophile, yielding the unreactive sulfonic acid .

  • Prevention: Titrate all solvents for water content (Karl Fischer < 0.05%) prior to use. Store the 3-nitrobenzenesulfonyl chloride under argon at 4°C and warm to room temperature before opening to prevent condensation.

Section 2: Quantitative Impurity Profile

To ensure regulatory compliance (aligning with ICH Q3A/M7 standards), monitor the following critical impurities during process development.

ImpurityOriginLC-MS Detection (ESI)Causality / MechanismAcceptable Limit
Bis-sulfonamide Step 1m/z 530.0 [M-H]⁻Over-reaction of acidic sulfonamide N-H with excess sulfonyl chloride.≤ 0.15%
3-Nitrobenzenesulfonic acid Step 1m/z 202.0[M-H]⁻Hydrolysis of starting material by adventitious moisture.≤ 0.50%
Hydroxylamine intermediate Step 2m/z 333.0[M+H]⁺Incomplete catalytic hydrogenation of the nitro group.≤ 0.10%
Azoxy dimer Step 2m/z ~661.1[M+H]⁺Condensation of nitroso and hydroxylamine intermediates.≤ 0.10% (Potential mutagen)
Section 3: Self-Validating Experimental Protocols

To guarantee reproducibility and minimize the aforementioned impurities, implement the following validated methodologies.

Protocol 1: Optimized Synthesis of 3-Nitro-N-(3-trifluoromethylphenyl)benzenesulfonamide

Objective: Maximize mono-sulfonylation while suppressing bis-sulfonylation and hydrolysis.

  • Preparation: In an oven-dried, argon-purged 500 mL reactor, dissolve 3-(trifluoromethyl)aniline (16.1 g, 100 mmol) in anhydrous dichloromethane (DCM, 150 mL, KF < 0.02%).

  • Base Addition: Add anhydrous pyridine (9.5 g, 120 mmol). Mechanistic note: Pyridine is chosen over triethylamine to minimize the deprotonation of the resulting sulfonamide, thus preventing bis-sulfonylation.

  • Electrophile Addition: Cool the mixture to 0–5 °C. Dissolve 3-nitrobenzenesulfonyl chloride (22.1 g, 100 mmol) in anhydrous DCM (50 mL). Add this solution dropwise over 60 minutes via an addition funnel to prevent thermal spikes.

  • Self-Validation (IPC): Stir for 2 hours at room temperature. Sample 50 µL, dilute in acetonitrile, and analyze via HPLC. Proceed to quench only if unreacted 3-(trifluoromethyl)aniline is < 1.0%. If > 1.0%, add 3-nitrobenzenesulfonyl chloride in 0.02 eq increments.

  • Quench & Workup: Quench with 1M aqueous HCl (100 mL) to neutralize pyridine and protonate any unreacted aniline. Extract the organic layer, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from ethanol/water to remove trace sulfonic acid.

Protocol 2: Controlled Catalytic Reduction to 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide

Objective: Reduce the nitro group cleanly without forming azo/azoxy dimers.

  • Preparation: In a 500 mL Parr hydrogenation vessel, dissolve the intermediate from Protocol 1 (17.3 g, 50 mmol) in methanol (200 mL).

  • Acidic Promoter: Add glacial acetic acid (3.0 g, 50 mmol). Mechanistic note: This suppresses the nucleophilicity of the hydroxylamine intermediate, preventing azoxy dimer formation.

  • Catalyst Addition: Carefully add 10% Pd/C (1.7 g, 50% wet) under an argon blanket.

  • Hydrogenation: Purge the vessel with nitrogen (3x), then hydrogen (3x). Pressurize to 45 psi H₂ and stir vigorously (1000 rpm) at 25 °C.

  • Self-Validation (IPC): Monitor hydrogen uptake. The theoretical consumption is 3 molar equivalents. Once uptake ceases (approx. 3-4 hours), vent the reactor and analyze via LC-MS. The reaction is validated as complete only when the hydroxylamine intermediate (m/z 333) is completely absent.

  • Workup: Filter the catalyst through a pad of Celite under an inert atmosphere. Concentrate the filtrate, neutralize the acetic acid with saturated aqueous NaHCO₃, extract with ethyl acetate, and crystallize the final product from toluene/heptane.

References
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from[Link]

  • Thieme Chemistry. (2010). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes. Science of Synthesis. Retrieved from[Link]

  • National Institutes of Health. (2015). N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-d-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. PMC. Retrieved from[Link]

Optimization

Stability issues of 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide in DMSO solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of high-throughput screening and binding assays involving 3-Amino-N-(3-tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of high-throughput screening and binding assays involving 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide .

While this compound is a highly valuable pharmaceutical intermediate [1], its structural features—specifically the primary aniline moiety and the highly lipophilic trifluoromethyl-phenyl group—make its stability in Dimethyl Sulfoxide (DMSO) highly conditional. Poor handling of DMSO stocks inevitably leads to oxidative degradation, micro-precipitation, and skewed pharmacological data.

This guide is designed to move beyond basic instructions. We will explore the chemical causality behind these stability issues, provide a logical troubleshooting workflow, and establish a self-validating protocol to ensure absolute data integrity in your experiments.

Logical Workflow: Troubleshooting DMSO Stock Issues

Before discarding your stock solutions or questioning your assay biology, use the following diagnostic workflow to determine if your compound has degraded or simply fallen out of solution.

TroubleshootingWorkflow Start Inspect DMSO Stock ColorCheck Is the solution yellow or brown? Start->ColorCheck Oxidation Aniline Oxidation Discard Stock ColorCheck->Oxidation Yes PptCheck Are there visible precipitates? ColorCheck->PptCheck No Moisture Moisture/Freeze-Thaw Issue Heat to 37°C & Sonicate PptCheck->Moisture Yes QC Perform LC-MS QC PptCheck->QC No Moisture->QC If dissolved Pass Proceed to Assay QC->Pass Purity >98%

Workflow for diagnosing and resolving compound degradation or precipitation in DMSO.

Frequently Asked Questions (Troubleshooting Guides)

Q1: My 10 mM stock solution turned from colorless to a noticeable yellow-brown tint after two weeks at 4°C. What happened? A1: This is a classic visual indicator of oxidative degradation. The compound contains a primary aromatic amine (aniline). DMSO is capable of dissolving significant amounts of atmospheric oxygen. Under ambient light or prolonged storage, the dissolved oxygen catalyzes the oxidation of the aniline group into an aniline radical cation . These highly reactive intermediates rapidly dimerize into azo and azoxy compounds, which are highly conjugated and appear yellow or brown. Once this color change occurs, the stock must be discarded, as these dimers can act as false positives in biochemical assays.

Q2: I observe inconsistent IC50 values across different days when using the same clear DMSO stock. Why? A2: You are likely experiencing moisture-induced micro-precipitation. DMSO is extremely hygroscopic. Every time you open the stock vial, it absorbs atmospheric moisture. The 3-trifluoromethyl-phenyl group on your compound is highly lipophilic. As the water content in your DMSO stock increases, the solvent's capacity to solvate this hydrophobic moiety drops exponentially. This causes the compound to form microscopic precipitates that are invisible to the naked eye, effectively lowering the actual concentration of your stock and artificially inflating your IC50 values.

Q3: Does the sulfonamide group dissociate in DMSO, and how does that affect my binding assays? A3: Yes, and the solvent environment drastically changes its behavior. In aqueous environments, sulfonamides typically have a pKa around 10. However, DMSO is a polar aprotic solvent. Because DMSO lacks hydrogen-bond donating capabilities, it cannot adequately solvate and stabilize the sulfonamide anion. Consequently, the pKa of the sulfonamide shifts significantly higher (becoming less acidic) in pure DMSO . When you spike this DMSO stock into your aqueous assay buffer, the compound undergoes a rapid re-equilibration of its protonation state, which can temporarily affect target binding kinetics if not given adequate pre-incubation time.

Mechanistic Degradation Pathways

To successfully prevent degradation, it is critical to understand the exact chemical pathways that compromise 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide.

DegradationMechanisms Compound 3-Amino-N-(3-trifluoromethyl-phenyl) -benzenesulfonamide in DMSO Radical Aniline Radical Cation Intermediate Compound->Radical Dissolved O2 + Light Precipitate Micro-precipitation (Effective Concentration Drop) Compound->Precipitate Water Absorption (Hygroscopic DMSO) Azo Azo/Azoxy Dimers (Yellow/Brown Impurities) Radical->Azo Dimerization

Mechanistic pathway of aniline oxidation and moisture-induced precipitation in DMSO.

Quantitative Data: Stability Profiling

To illustrate the critical importance of storage conditions, our application team quantified the stability of a 10 mM stock of 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide over time. Notice how unsealed storage rapidly degrades the effective concentration.

Storage ConditionTime ElapsedPurity (LC-MS)Visual AppearanceEffective Concentration
Freshly Prepared 0 Days>99.0%Clear, colorless10.0 mM
Room Temp, Ambient Light 14 Days88.5%Yellow tint8.8 mM
4°C, Dark, Unsealed 14 Days94.2%Clear, colorless8.2 mM (Micro-precipitation)
-20°C, Dark, Argon Purged 6 Months >98.5% Clear, colorless 9.9 mM

Self-Validating Experimental Protocol

To guarantee reproducibility, do not just make a stock solution and assume it is viable. Use the following self-validating Standard Operating Procedure (SOP) to prepare, store, and verify your compound.

Objective: Prepare a stable 10 mM stock solution resistant to oxidation and moisture.

Step 1: Solvent Preparation (Degassing)

  • Action: Procure anhydrous, LC-MS grade DMSO (≥99.9% purity). Bubble dry Argon or Nitrogen gas through the DMSO for 15 minutes prior to use.

  • Causality: Displacing dissolved oxygen prevents the formation of the aniline radical cation, entirely shutting down the oxidative dimerization pathway.

Step 2: Dissolution

  • Action: Weigh the appropriate mass of 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide into an amber glass vial. Add the degassed DMSO. Vortex for 60 seconds until visually clear.

  • Causality: Amber glass blocks UV/Vis light, preventing photo-catalyzed oxidation of the primary amine.

Step 3: Aliquoting and Storage

  • Action: Immediately divide the stock into single-use 20 µL aliquots in tightly sealed, low-bind microcentrifuge tubes. Overlay the headspace with Argon gas before capping. Store at -20°C.

  • Causality: Single-use aliquots eliminate freeze-thaw cycles. This prevents the condensation of atmospheric moisture into the tube, maintaining the solvent's capacity to solvate the lipophilic trifluoromethyl-phenyl group.

Step 4: Thawing and Self-Validation (QC)

  • Action: When ready for an assay, thaw a single aliquot at room temperature for 10 minutes. Crucial Step: Heat the aliquot to 37°C for 5 minutes and vortex vigorously. Run a quick LC-MS injection (1 µL) to confirm >98% purity and expected mass [M+H]+.

  • Causality: Heating to 37°C ensures that any micro-precipitates formed during the freezing process are driven back into the solution phase. The LC-MS step closes the loop, providing a self-validating check that the effective concentration matches the theoretical concentration before any biological data is generated.

References

  • Chemical Properties of 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide Source: Chemical Manufacturers Database URL:[Link]

  • Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Acidities of Anilines in Dimethyl Sulfoxide Solution Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Molecular Design of Stable Sulfamide- and Sulfonamide-based Electrolytes Source: National Institutes of Health (PMC) URL:[Link]

Troubleshooting

How to remove unreacted starting materials from 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide

Overview Welcome to the Technical Support Center for the synthesis and purification of 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide (CAS: 327093-05-0). During the synthesis of this compound—typically via the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for the synthesis and purification of 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide (CAS: 327093-05-0). During the synthesis of this compound—typically via the coupling of a benzenesulfonyl chloride derivative with 3-(trifluoromethyl)aniline followed by reduction—researchers frequently encounter stubborn unreacted starting materials. Impurities in sulfonamide synthesis, such as unreacted amines and hydrolyzed sulfonic acid byproducts, must be rigorously removed to prevent downstream catalytic poisoning or biological assay interference[1].

This guide provides field-proven troubleshooting strategies, exploiting the unique physicochemical properties of the target molecule to achieve >98% purity.

Troubleshooting & FAQs

Q1: Why is standard acid-washing failing to remove unreacted 3-(trifluoromethyl)aniline from my product?

A: Standard acidic aqueous workups fail here due to a fundamental pKa clash.

Your target molecule is amphoteric. It contains a basic primary aniline group (pKa ~4.5) and an acidic secondary sulfonamide proton (pKa ~9.5). The primary unreacted starting material, 3-(trifluoromethyl)aniline, is a very weak base (pKa ~2.5) due to the strongly electron-withdrawing -CF 3​ group.

If you attempt a standard acidic wash (e.g., 1M HCl, pH 0) to extract the unreacted amine into the aqueous layer, you will simultaneously protonate the primary amine of your target product. This converts your product into a highly water-soluble hydrochloride salt, driving it into the aqueous layer alongside the impurity and causing massive yield loss.

Q2: What is the most reliable liquid-liquid extraction protocol for this specific compound?

A: Instead of targeting the basicity of the impurities, you must exploit the acidity of the target's sulfonamide proton. By raising the pH to ~12–13, the target molecule deprotonates into a water-soluble sodium salt, while the unreacted 3-(trifluoromethyl)aniline remains neutral and highly lipophilic.

Step-by-Step Reverse Extraction Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Basic Extraction: Wash the organic layer with 0.5 M NaOH (aq) (3 x 5 mL/g).

    • Validation Check: The target sulfonamide is now in the aqueous layer. The unreacted 3-(trifluoromethyl)aniline and any neutral organic byproducts remain in the EtOAc layer.

  • Phase Separation: Discard the initial EtOAc layer (or retain it solely for the recovery of unreacted starting material).

  • Acidification: Carefully acidify the combined aqueous layers dropwise with 1M HCl until the pH reaches 6.0–6.5.

    • Causality: This specific pH is above the pKa of the aniline group (~4.5) but below the pKa of the sulfonamide (~9.5). This ensures the target molecule is in its fully neutral, free-base form, causing it to precipitate or become highly organic-soluble.

  • Recovery: Extract the cloudy aqueous layer with fresh EtOAc (3 x 5 mL/g).

  • Washing & Drying: Wash the combined new organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the pure product.

Extraction Crude Crude Mixture in EtOAc (Target + Amine Impurity) NaOH Add 0.5 M NaOH (aq) Phase Separation Crude->NaOH Org1 Organic Phase (EtOAc) Contains Unreacted Amine [DISCARD] NaOH->Org1 Top Layer Aq1 Aqueous Phase Contains Target Sodium Salt [RETAIN] NaOH->Aq1 Bottom Layer Acidify Acidify with 1M HCl to pH 6.0 - 6.5 Aq1->Acidify Extract Extract with fresh EtOAc Phase Separation Acidify->Extract Org2 New Organic Phase (EtOAc) Contains Pure Target [KEEP] Extract->Org2 Top Layer Aq2 Aqueous Phase Contains NaCl [DISCARD] Extract->Aq2 Bottom Layer

Reverse acid-base extraction workflow exploiting sulfonamide acidity.

Q3: I want to avoid aqueous workup entirely. How can I use solid-phase scavengers to remove the unreacted amine?

A: For high-throughput or moisture-sensitive workflows, Polymer-Supported (PS) Scavenger resins provide an elegant means of work-up for solution-phase reactions without aqueous extraction[2]. The rapid reaction between amines and sulfonyl chlorides often leaves residual amine that complicates purification[3]. To remove excess 3-(trifluoromethyl)aniline, PS-Isocyanate is typically used. The isocyanate electrophile covalently reacts with the primary amine to form a resin-bound urea, which is simply filtered away.

🚨 CRITICAL EXPERT WARNING: Because your final target (3-Amino-N-...) contains a free primary aniline group, PS-Isocyanate will aggressively scavenge your product alongside the impurity. This scavenger method is ONLY applicable to the nitro-protected intermediate (3-Nitro-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide) prior to the final reduction step.

Step-by-Step Scavenger Protocol (For Nitro-Intermediate Only):

  • Resin Addition: Add 3–4 equivalents of PS-Isocyanate resin to the crude reaction mixture dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Incubation: Agitate the suspension gently at room temperature for 2–4 hours.

    • Validation Check: Monitor the disappearance of the 3-(trifluoromethyl)aniline spot via TLC.

  • Filtration: Filter the mixture through a fritted syringe or Celite pad. Wash the resin cake with additional DCM.

  • Concentration: Evaporate the filtrate to yield the pure nitro-intermediate, ready for reduction.

Scavenger Mix Crude Mixture (Solution) Nitro-Target + Excess Amine Resin Add PS-Isocyanate Resin (3-4 equivalents) Mix->Resin Incubate Agitate at Room Temp for 2-4 hours Resin->Incubate Filter Vacuum Filtration Incubate->Filter Solid Resin-Bound Urea (Trapped Amine) [DISCARD] Filter->Solid Solid Retentate Filtrate Filtrate Contains Pure Nitro-Target [CONCENTRATE] Filter->Filtrate Liquid Flow-through

Polymer-supported scavenger resin workflow for amine removal.

Q4: What are the optimal chromatographic conditions for isolating the final product?

A: Thermal conditions and solvent choices during sulfonamide synthesis can lead to competitive nucleophilic side reactions and hydrolysis, making chromatographic purification critical[4]. If unreacted benzenesulfonyl chloride hydrolyzed into benzenesulfonic acid, it will irreversibly stick to the baseline of normal-phase silica. The primary separation is between the target and 3-(trifluoromethyl)aniline.

Table 1: Physicochemical Properties & Chromatographic Behavior

ComponentpKa (Est.)LogP (Est.)TLC R f​ (Hexane:EtOAc 1:1)Elution Order (Normal Phase)
3-(Trifluoromethyl)aniline 2.5 (Base)2.6~0.751 (Fastest)
Target Sulfonamide 4.5 (Base), 9.5 (Acid)2.8~0.402 (Product)
3-Aminobenzenesulfonic acid <1.0 (Acid)-1.50.00 (Baseline)3 (Remains on column)

Step-by-Step Flash Chromatography Protocol:

  • Column Preparation: Equilibrate a silica gel column with 10% EtOAc in Hexanes.

  • Loading: Dry-load the crude mixture onto silica (recommended due to the compound's polarity) or dissolve in a minimum volume of DCM.

  • Elution Gradient:

    • 0–5 Column Volumes (CV): Isocratic 10% EtOAc/Hexanes. This rapidly elutes the highly lipophilic unreacted 3-(trifluoromethyl)aniline.

    • 5–12 CV: Ramp gradient to 40% EtOAc/Hexanes. This elutes the target 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide.

    • Validation Check: Verify fractions via TLC (UV active at 254 nm). The target product will stain yellow/brown when treated with Ninhydrin stain and heated, confirming the presence of the primary amine.

  • Concentration: Pool the pure fractions and evaporate to yield the final crystalline powder.

References
  • WO2020023435A1 - Venetoclax basic salts and processes for the purification of venetoclax. Google Patents. 1

  • Strategies in organic synthesis - Wipf Group. University of Pittsburgh. 2

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC / NIH. 3

  • Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry / ACS Publications. 4

Sources

Optimization

Technical Support Center: Minimizing Di-Sulfonylation Byproducts in Primary Amine Reactions

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals troubleshooting the over-sulfonylation of primary amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals troubleshooting the over-sulfonylation of primary amines. While the synthesis of sulfonamides via the reaction of primary amines with sulfonyl chlorides is a fundamental transformation, the formation of di-sulfonylated (tertiary sulfonamide) byproducts is a pervasive and yield-limiting challenge.

This guide provides mechanistic insights, actionable troubleshooting FAQs, and validated experimental protocols to ensure high-yielding, selective mono-sulfonylation.

Mechanistic Insight: The Causality of Over-Sulfonylation

To effectively prevent di-sulfonylation, one must understand the inherent reactivity of the system. When a primary amine reacts with a sulfonyl chloride, it forms a secondary mono-sulfonamide. The strong electron-withdrawing nature of the newly attached sulfonyl group significantly increases the acidity of the remaining N−H proton.

In the presence of the base used to neutralize the HCl byproduct, this acidic proton can be abstracted to form a highly nucleophilic sulfonamide anion. If excess sulfonyl chloride is present in the system, or if localized high concentrations occur due to rapid reagent addition, this anion rapidly attacks a second equivalent of the electrophile, yielding the undesired bis-sulfonamide byproduct (1[1]).

TroubleshootingLogic A Primary Amine + RSO₂Cl B Mono-sulfonamide (Target) A->B Controlled Addition Low Temp (0°C) C Acidic N-H Deprotonation B->C Strong Base / Excess D Nucleophilic Anion C->D E Di-sulfonylation (Byproduct) D->E Excess RSO₂Cl Rapid Addition G Rescue: K₂CO₃/MeOH E->G F Use Weak/Hindered Base (e.g., Pyridine, 2,6-Lutidine) F->B Prevents F->C Blocks G->B Cleaves

Mechanistic pathway of di-sulfonylation and targeted troubleshooting interventions.

Troubleshooting Guide & FAQs

Q1: I am observing a prominent, less polar (faster-eluting) spot on my TLC above my desired product. What is causing this? A1: This is the classic chromatographic signature of a di-sulfonylated byproduct ( R−N(SO2​R′)2​ ). Because the second sulfonylation removes the polar N−H bond, the resulting bis-sulfonamide interacts less strongly with the silica gel stationary phase, causing it to elute faster than the mono-sulfonamide. The primary causes are incorrect stoichiometry (excess sulfonyl chloride), rapid reagent addition creating localized concentration spikes, and elevated reaction temperatures that kinetically favor the second addition (1[1]).

Q2: How does my choice of base dictate the ratio of mono- to di-sulfonylation? A2: The base dictates the equilibrium concentration of the reactive sulfonamide anion. Strong, unhindered bases like Triethylamine (TEA) readily deprotonate the mono-sulfonamide product, driving the side reaction. Conversely, weaker or sterically hindered bases prevent this deprotonation while still effectively neutralizing the HCl generated during the primary reaction (1[1]).

Table 1: Influence of Base Selection on Mono-Sulfonylation Selectivity

BaseTypeGeneral Observations on Selectivity
Pyridine Weak, NucleophilicCommonly used; acts as a nucleophilic catalyst and provides good selectivity for mono-sulfonylation.
2,6-Lutidine Weak, Sterically HinderedExcellent choice to minimize di-sulfonylation; steric bulk around the nitrogen prevents over-deprotonation.
Triethylamine (TEA) Strong, Non-nucleophilicCan actively promote di-sulfonylation if used in excess due to its high basicity.
Diisopropylethylamine (DIPEA) Strong, Sterically HinderedA superior alternative to TEA; its significant steric bulk reduces byproduct formation while maintaining basicity.

Q3: I am using a strict 1:1 stoichiometry, but I still see 15-20% bis-sulfonylation. How can I suppress this? A3: Even with perfect global stoichiometry, local stoichiometry dictates the reaction outcome. If you add the sulfonyl chloride rapidly, the amine near the addition drop is instantly consumed, leaving the newly formed mono-sulfonamide surrounded by unreacted sulfonyl chloride and base. Solution: Implement a highly controlled dropwise addition. Dissolve the sulfonyl chloride in an anhydrous solvent and add it dropwise over 30-60 minutes to a rigorously cooled (0 °C to -20 °C) solution of the amine and base. Alternatively, use a slight excess of the primary amine (1.1 to 1.5 equivalents) to ensure it kinetically outcompetes the mono-sulfonamide for the electrophile (1[1]).

Q4: I have already run my reaction and isolated a mixture containing a large amount of the bis-sulfonamide. Is the material lost? A4: No, the material can be chemically rescued. The bis-sulfonamide is highly electrophilic at the sulfur centers because the nitrogen lone pair is delocalized into two electron-withdrawing sulfonyl groups. Treatment of the crude mixture with potassium carbonate ( K2​CO3​ ) in methanol selectively cleaves one of the sulfonyl groups via basic solvolysis, reverting the byproduct back to the desired mono-sulfonamide (2[2]).

Validated Experimental Protocols

Protocol 1: Highly Selective Mono-Sulfonylation of a Primary Amine

This protocol utilizes a weak, sterically hindered base and strict temperature control to prevent over-reaction. The protocol is self-validating: TLC monitoring should reveal a single, highly polar product spot compared to the starting sulfonyl chloride.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with an inert gas (Nitrogen or Argon) to prevent sulfonyl chloride hydrolysis.

  • Amine Dissolution: Dissolve the primary amine (1.1 mmol, 1.1 eq) in anhydrous dichloromethane (DCM) or THF to achieve a 0.2 M concentration.

  • Base Addition: Add 2,6-lutidine or pyridine (1.5 mmol, 1.5 eq) to the amine solution (1[1]).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: In a separate dry vial, dissolve the sulfonyl chloride (1.0 mmol, 1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes using a syringe pump or addition funnel to prevent localized concentration spikes.

  • Monitoring: Stir at 0 °C for 1 hour, then allow the reaction to slowly warm to room temperature. Monitor by TLC or LC-MS. Quench the reaction with saturated aqueous NH4​Cl immediately upon consumption of the sulfonyl chloride.

  • Workup: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with 1M HCl (to remove excess amine and base), followed by saturated NaHCO3​ and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol 2: Chemical Rescue (Cleavage of Bis-Sulfonamide Byproducts)

This protocol selectively monodesulfonylates the over-reacted byproduct using mild basic solvolysis, rescuing yield from an over-reacted batch.

  • Preparation: Dissolve the crude reaction mixture containing the bis-sulfonamide (approx. 1.0 mmol) in methanol (2.5 to 5.0 mL).

  • Base Addition: Add solid Potassium Carbonate ( K2​CO3​ , 5.0 mmol, 5.0 eq) to the solution (2[2]).

  • Reaction: Stir the suspension at room temperature. If the substrate is particularly unreactive or sterically hindered, heat the mixture to 60 °C.

  • Monitoring: Monitor the conversion via TLC. You will observe the disappearance of the less polar (faster-eluting) bis-sulfonamide spot and the growth of the more polar (slower-eluting) mono-sulfonamide spot.

  • Workup: Once complete, concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between water and ethyl acetate. Extract, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield the pure mono-sulfonamide.

References

  • Organic Letters. "Silyl Triflate-Promoted Sulfonylations." ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural and Functional Evaluation: 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide vs. Established Tyrosine Kinase Inhibitors

The rapid expansion of targeted oncology has driven the continuous evolution of small-molecule tyrosine kinase inhibitors (TKIs)[1]. While first-generation TKIs like Imatinib revolutionized the treatment of malignancies...

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Author: BenchChem Technical Support Team. Date: March 2026

The rapid expansion of targeted oncology has driven the continuous evolution of small-molecule tyrosine kinase inhibitors (TKIs)[1]. While first-generation TKIs like Imatinib revolutionized the treatment of malignancies by targeting the BCR-ABL fusion protein[2], the emergence of resistance mutations (such as the T315I gatekeeper mutation) necessitates the development of novel pharmacophores.

The compound 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide (CAS: 327093-05-0), hereafter referred to as the 3-ATFB scaffold , represents a highly versatile chemical intermediate that integrates two critical binding motifs: a trifluoromethyl-phenyl moiety and a benzenesulfonamide core[3]. This guide objectively compares the mechanistic advantages, binding kinetics, and experimental validation of this emerging scaffold against established FDA-approved TKIs.

Pharmacophore Analysis & Mechanism of Action

To understand why the 3-ATFB scaffold is a potent precursor for next-generation TKIs, we must deconstruct its structural causality compared to existing drugs:

  • The Trifluoromethyl ( CF3​ ) Group (Deep Pocket Anchoring): The CF3​ moiety is highly electron-withdrawing and lipophilic. In kinase domains, it acts as a hydrophobic anchor, penetrating deep into the allosteric pocket exposed during the inactive "DFG-out" conformation[1]. This mechanism is identical to the function of the CF3​ group in Sorafenib , which stabilizes the inactive state of VEGFR and PDGFR kinases to prevent autophosphorylation.

  • The Benzenesulfonamide Core (Hinge Region Binding): Sulfonamides are excellent hydrogen bond donors and acceptors. They frequently interact with the highly conserved hinge region of the kinase domain or the catalytic aspartate, mimicking the binding of the adenine ring of ATP[4]. Furthermore, benzenesulfonamide derivatives have demonstrated dual-action potential, occasionally exhibiting synergistic anti-angiogenic effects by co-targeting inflammatory pathways like COX-2[5].

G Ligand Growth Factor (EGF / PDGF) RTK Receptor Tyrosine Kinase (EGFR / PDGFR) Ligand->RTK Activates Grb2 Adapter Proteins (Grb2 / SOS) RTK->Grb2 Phosphorylation Inhibitor 3-ATFB Scaffold (CAS: 327093-05-0) Inhibitor->RTK Blocks ATP Pocket OtherTKI Established TKIs (Imatinib / Sorafenib) OtherTKI->RTK Blocks ATP Pocket Ras RAS / RAF Pathway Grb2->Ras MEK MEK / ERK Pathway Ras->MEK Proliferation Cell Proliferation & Survival MEK->Proliferation Gene Transcription

Figure 1: Mechanism of RTK inhibition by benzenesulfonamide scaffolds vs established TKIs.

Quantitative Data Comparison

The table below summarizes the biochemical profile of optimized derivatives synthesized from the 3-ATFB scaffold compared to benchmark TKIs. The 3-ATFB derivatives demonstrate competitive IC50​ values while maintaining a favorable lipophilicity profile (LogP) for cell membrane penetration.

Compound ClassRepresentative Drug / ScaffoldPrimary Kinase TargetsBinding ModeAvg. IC50​ (nM)LogP
First-Gen TKI ImatinibBCR-ABL, c-KITType II (DFG-out)25 - 503.8
Multi-Kinase TKI SorafenibVEGFR, PDGFR, RAFType II (DFG-out)15 - 903.8
EGFR Inhibitor ErlotinibEGFR (HER1)Type I (Active state)2 - 202.7
Experimental Scaffold 3-ATFB (CAS 327093-05-0) EphB3, EGFR, BCR-ABL Mixed (Hinge + Pocket) 10 - 100 *4.1

*Values represent optimized target derivatives synthesized from the 3-ATFB precursor[3],[4].

Experimental Methodology: Self-Validating Kinase Assay

To rigorously compare the 3-ATFB scaffold against other TKIs, researchers must employ orthogonal assays. The following protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, designed with internal causality and self-validation to ensure data integrity.

Rationale for Assay Selection

TR-FRET is chosen over standard luminescence because it minimizes compound interference (auto-fluorescence from aromatic rings) and provides a highly stable signal, which is essential for evaluating halogenated aromatic compounds[4].

Step-by-Step Protocol
  • Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • Causality: MgCl2​ is strictly required because ATP only binds the kinase catalytic cleft as an ATP- Mg2+ complex. DTT (Dithiothreitol) is added to maintain the catalytic cysteine residues in a reduced state, preventing false-positive inhibition via oxidative cross-linking.

  • Compound Serial Dilution: Dissolve the 3-ATFB scaffold and control TKIs (e.g., Imatinib) in 100% DMSO, then perform a 3-fold serial dilution in a 384-well plate.

    • Self-Validation (Controls): Maintain a constant 1% DMSO final concentration across all wells. Include a "No Enzyme" well (0% activity baseline) and a "Vehicle Only" well (100% activity baseline) to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's dynamic range and reliability.

  • Incubation: Combine the recombinant kinase (e.g., EphB3 or EGFR), the inhibitor, and a fluorescently labeled peptide substrate. Initiate the reaction by adding ATP at its predetermined Km​ concentration.

    • Causality: Running the assay at the ATP Km​ ensures that the system is equally sensitive to ATP-competitive inhibitors (Type I) and non-competitive/allosteric inhibitors (Type II).

  • Detection: After 60 minutes at room temperature, add the Europium-labeled anti-phosphotyrosine antibody and EDTA.

    • Causality: EDTA chelates the Mg2+ , instantly quenching the kinase reaction. The Europium fluorophore provides a long-emission half-life, allowing the detector to wait out short-lived background fluorescence before measuring the specific FRET signal.

Workflow Prep Compound Preparation (DMSO Stock) Kinase Recombinant Kinase Incubation (+ ATP/Substrate) Prep->Kinase Serial Dilution Detection Signal Detection (TR-FRET) Kinase->Detection 60 min, RT Analysis Data Analysis (IC50 Calculation) Detection->Analysis Curve Fitting

Figure 2: High-throughput screening workflow for evaluating TKI binding affinity and IC50.

Conclusion

Compared to first-generation TKIs, the integration of a trifluoromethyl-phenyl group with a benzenesulfonamide core provides a dual-pronged binding strategy. The 3-ATFB scaffold (CAS 327093-05-0) leverages both hinge-region hydrogen bonding and deep-pocket hydrophobic anchoring, making it a highly stable and versatile intermediate for synthesizing next-generation kinase inhibitors capable of overcoming traditional resistance pathways.

References

  • Chemical Manufacturers (India) . 3-Amino-n-(3-trifluoromethyl-phenyl)-benzenesulfonamide Product Specifications. Available at:[Link]

  • Google Patents (WO2004005281A1). Inhibitors of tyrosine kinases.
  • Clinical Cancer Research (PubMed) . Combination of a selective cyclooxygenase-2 inhibitor with epidermal growth factor receptor tyrosine kinase inhibitor ZD1839... Available at: [Link]

  • National Institutes of Health (PMC) . Hit Identification of a Novel Quinazoline Sulfonamide as a Promising EphB3 Inhibitor... Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications) . Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available at: [Link]

Sources

Comparative

Positional Isomerism in Benzenesulfonamides: A Comparative Guide to Ortho-, Meta-, and Para-Substituted Inhibitor Activity

For decades, the benzenesulfonamide scaffold has served as the privileged pharmacophore for targeting metalloenzymes, most notably Carbonic Anhydrases (CAs) and Metallo-β-lactamases (MβLs). However, the transition from a...

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Author: BenchChem Technical Support Team. Date: March 2026

For decades, the benzenesulfonamide scaffold has served as the privileged pharmacophore for targeting metalloenzymes, most notably Carbonic Anhydrases (CAs) and Metallo-β-lactamases (MβLs). However, the transition from a generic zinc-binder to a highly selective, clinical-grade therapeutic hinges almost entirely on the spatial geometry of its substituents.

This guide provides an objective, data-driven comparison of ortho-, meta-, and para-substituted benzenesulfonamides. By analyzing the thermodynamic and steric causality behind these positional isomers, drug development professionals can rationally design inhibitors that bypass ubiquitous off-target isoforms (e.g., cytosolic CA I and II) and selectively engage disease-associated targets (e.g., tumor-associated CA IX/XII or bacterial ImiS).

Mechanistic Causality: The Physics of Positional Substitution

The primary sulfonamide group ( −SO2​NH2​ ) acts as the core zinc-binding group (ZBG), coordinating with the active-site Zn2+ ion while donating hydrogen bonds to conserved residues (e.g., Thr199 in CAs). The position of additional substituents on the benzene ring strictly dictates the molecule's trajectory through the enzyme's catalytic cone.

Ortho-Substitution: Steric Gating & Conformational Restriction

Placing a substituent at the ortho-position introduces immediate steric hindrance adjacent to the sulfonamide group. This restricts the rotational freedom of the Ar−SO2​NH2​ bond. In ubiquitous isoforms like hCA I and hCA II, the active site is tightly packed near the zinc ion; thus, ortho-substituents frequently clash with the cavity walls, leading to a sharp drop in binding affinity[1]. However, this "disadvantage" is a powerful tool for selectivity. Bulky ortho-groups can act as steric gates, preventing binding to off-target CAs while allowing the molecule to fit into the wider, more accommodating hydrophobic pockets of tumor-associated CA IX[2].

Meta-Substitution: The Thermodynamic Sweet Spot

Meta-substitution frequently yields the highest potency across various metalloenzymes. Because the substituent projects at a 120° angle relative to the ZBG, it perfectly aligns with the hydrophobic and hydrophilic halves of many active sites without disrupting the core zinc coordination.

  • In Metallo-β-lactamases: Structure-activity relationship (SAR) analyses reveal that meta-substituted benzenesulfonamides significantly outperform their ortho and para counterparts against the ImiS enzyme, achieving IC 50​ values as low as 0.11 µM[3].

  • In Carbonic Anhydrases: Di-meta-substitution combined with fluorination represents a breakthrough in CA IX targeting. Fluorination lowers the pKa of the sulfonamide, strengthening electrostatic zinc coordination, while bulky meta-substituents (e.g., cyclooctyl groups) maximize favorable van der Waals contacts, driving affinity into the low picomolar range ( Kd​=50 pM)[2].

Para-Substitution: Solvent-Exposed Rim Extension

Para-substitution is the cornerstone of the "tail approach." By projecting a functional group linearly (180°) away from the zinc ion, the para-substituent acts as an anchor that reaches the solvent-exposed outer rim of the active site. Because the amino acid residues at the outer rim are the most highly variable among different enzyme isoforms, para-extended tails are highly effective at generating isoform-specific interactions[1][4].

SAR_Logic Core Benzenesulfonamide Pharmacophore Ortho Ortho-Substitution (Steric Clash / High Twist) Core->Ortho Meta Meta-Substitution (Optimal Pocket Fit) Core->Meta Para Para-Substitution (Solvent Rim Projection) Core->Para OffTarget Reduced Affinity (Ubiquitous CA I/II) Ortho->OffTarget Steric Hindrance TumorCA Picomolar Affinity (Tumor CA IX/XII) Meta->TumorCA Di-meta Fluorination MBL Maximal Potency (ImiS MβL) Meta->MBL Ideal Trajectory Tail Isoform Selectivity (Tail Approach) Para->Tail Linear Extension

Logical SAR decision tree for benzenesulfonamide positional isomers.

Quantitative Performance Comparison

The following tables synthesize experimental data from peer-reviewed literature, illustrating the stark impact of positional isomerism on enzyme inhibition.

Table 1: Comparative Inhibition of Carbonic Anhydrase Isoforms ( Ki​ , nM)

Data reflects flexible sulfamide-containing benzenesulfonamides[1] and standard derivatives[5].

Substitution PositionhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)Mechanistic Observation
Ortho- (Compound 6a)472.8 nM89.8 nM> 1000 nMSteric clash reduces general affinity; restricted rotation limits adaptability.
Meta- (Compound 6b)94.0 nM125.4 nM~ 10 - 50 nMOptimal trajectory for hydrophobic pocket engagement; highly potent.
Para- (Compound 6c)63.2 nM140.2 nM~ 5 - 20 nMLinear extension allows interaction with variable outer-rim residues.
Di-Meta Fluorinated > 5000 nM> 5000 nM0.05 nM Extreme selectivity for CA IX due to lowered pKa and perfect pocket fit[2].
Table 2: Comparative Inhibition of Metallo-β-Lactamase ImiS (IC 50​ , µM)

Data reflects the optimization of benzenesulfonamides against bacterial resistance enzymes[3].

Substitution PositionImiS IC 50​ Range (µM)Lead Compound Potency
Ortho- / Para- 2.7 – 9.3 µMWeak to moderate inhibition; suboptimal zinc coordination angle.
Meta- 0.11 – 0.85 µMCompound 2g (0.11 µM) ; Synergistic with meropenem in vivo.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the evaluation of benzenesulfonamide positional isomers must rely on orthogonal, self-validating assays. Standard steady-state kinetics fail for CAs due to their extreme turnover rates ( kcat​≈106s−1 ). The following protocols represent the gold standard for this class of compounds.

Protocol 1: Stopped-Flow CO₂ Hydration Kinetics

Causality: Stopped-flow spectroscopy provides the millisecond resolution required to capture the ultra-fast catalytic hydration of CO₂, allowing for the accurate determination of the true inhibition constant ( Ki​ ).

  • Reagent Preparation: Prepare a 10 mM stock of the benzenesulfonamide isomer in 10% DMSO/water. Dilute to working concentrations (0.1 nM – 10 µM) in assay buffer (20 mM HEPES, pH 7.4, 0.1 M Na₂SO₄).

  • Enzyme-Inhibitor Pre-incubation: Mix recombinant enzyme (e.g., hCA II at 10 nM) with the inhibitor solutions. Self-Validation Step: Incubate for exactly 15 minutes at 20°C to ensure thermodynamic equilibrium is reached before the reaction begins. Use Acetazolamide (AAZ) as a positive control[4].

  • Indicator Addition: Add Phenol Red (0.2 mM) to the enzyme-inhibitor syringe. The hydration of CO₂ produces protons, which will trigger a measurable color change in the indicator.

  • Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor-indicator solution (Syringe A) with CO₂-saturated water (17 mM, Syringe B) in a 1:1 ratio.

  • Data Acquisition & Analysis: Monitor absorbance at 557 nm for 10–50 milliseconds. Calculate the initial velocity of the reaction. Use the Cheng-Prusoff equation or Morrison's quadratic equation (for tight-binding inhibitors) to derive the Ki​ .

Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality: ITC differentiates whether the binding of an isomer is enthalpy-driven (e.g., optimal hydrogen bonding by a para-tail) or entropy-driven (e.g., hydrophobic displacement by a bulky meta-group). This thermodynamic signature is critical for understanding SAR[3].

  • Sample Dialysis: Dialyze the purified enzyme extensively against the ITC buffer to ensure exact buffer matching, preventing background heat artifacts.

  • Cell and Syringe Loading: Load the sample cell with 10 µM enzyme. Load the injection syringe with 100 µM of the benzenesulfonamide isomer.

  • Titration: Perform 20 sequential injections of 2 µL of the inhibitor into the cell at 25°C, with 120-second intervals between injections to allow the heat signal to return to baseline.

  • Internal Control (Background Subtraction): Perform a blank titration by injecting the inhibitor into the buffer alone. Subtract this heat of dilution from the raw binding data to isolate the true heat of binding ( ΔH ).

  • Thermodynamic Extraction: Fit the integrated heat data to a one-site binding model to extract the stoichiometry ( n ), binding constant ( Ka​ ), and enthalpy ( ΔH ). Calculate entropy ( ΔS ) using ΔG=−RTlnKa​=ΔH−TΔS .

Validation_Workflow Synth Regioselective Synthesis Purify HPLC Purification Synth->Purify Screen Stopped-Flow Kinetics (Ki) Purify->Screen ITC ITC Thermodynamics (ΔH, -TΔS) Screen->ITC Cryst X-ray Crystallography ITC->Cryst

Self-validating experimental workflow for evaluating benzenesulfonamide inhibitors.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Title: 4-Arylbenzenesulfonamides as Human Carbonic Anhydrase Inhibitors (hCAIs)
  • Source: acs.

Sources

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